pKa-Driven Reactivity Divergence: Methylboronic Acid vs. Phenylboronic Acid in Suzuki Coupling
Methylboronic acid (MeBA) exhibits a significantly higher pKa (10.7) compared to the common arylboronic acid comparator, phenylboronic acid (PBA, pKa 8.8) [1]. This 1.9-unit difference in acidity is critical, as electron-donating groups on the boronic acid are known to enhance reactivity in the Suzuki reaction's transmetalation step . The higher pKa of methylboronic acid is indicative of its stronger electron-donating methyl group, which can be a decisive factor in reaction design and optimization.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 10.7 |
| Comparator Or Baseline | Phenylboronic acid (PBA), pKa = 8.8 |
| Quantified Difference | ΔpKa = +1.9 (higher basicity) |
| Conditions | Titration of 10 mM boronic acid with 0.1 N KOH; pKa determined from inflection point |
Why This Matters
The marked difference in pKa dictates the optimal base strength and transmetalation efficiency in Suzuki coupling, making methylboronic acid the specific choice for introducing methyl groups when high electron density on boron is required.
- [1] PMC Table I: pKa values of selected boronic acids including methylboronic acid (MeBA) vs. phenylboronic acid (PBA) and butylboronic acid (BuBA). View Source
